molecular formula C19H28N4O4 B2558136 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide CAS No. 941942-31-0

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2558136
CAS No.: 941942-31-0
M. Wt: 376.457
InChI Key: KDZBKBWNOSEXPW-UHFFFAOYSA-N
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Description

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide is a compound that falls within the pyrido[2,3-d]pyrimidine class of organic molecules This compound is characterized by its fused pyrimidine and pyridine rings, which impart unique physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide typically involves multiple steps:

  • Formation of the pyrido[2,3-d]pyrimidine core: : This step generally starts with the cyclization of appropriate precursors under specific reaction conditions such as the presence of a base or acid catalyst.

  • Introduction of substituents: : Ethyl and methoxy groups are introduced through alkylation and methylation reactions.

  • Acylation reaction: : The final step involves the acylation of the intermediate with N,N-diisopropylacetamide under controlled conditions to achieve the target compound.

Industrial Production Methods

While the detailed industrial production methods are proprietary and vary by manufacturer, the general approach involves scaling up the laboratory synthesis using optimized reaction conditions and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide can undergo several types of chemical reactions:

  • Oxidation: : Oxidative reactions can lead to the formation of sulfoxides or sulfones if sulfur-containing groups are present.

  • Reduction: : Reduction reactions can convert ketone groups to alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can replace specific substituents with others, depending on the conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide in the presence of a catalyst.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Alkyl halides, strong bases or acids, depending on the desired substituent.

Major Products

The major products of these reactions vary based on the specific reagents and conditions used. For instance, oxidation can yield sulfoxides or sulfones, while reduction can produce various alcohol or amine derivatives.

Scientific Research Applications

In Chemistry

This compound serves as a precursor in synthesizing more complex molecules and as a standard in various analytical techniques.

In Biology

In biological research, it is used to study enzyme interactions and binding affinities due to its unique structural properties.

In Medicine

The compound has potential therapeutic applications, including antiviral, antibacterial, and anticancer activities, due to its ability to interact with specific biological targets.

In Industry

Industrially, it is employed in the synthesis of specialized dyes, pigments, and as a reagent in organic synthesis.

Mechanism of Action

The compound exerts its effects through:

  • Enzyme Inhibition: : It can inhibit specific enzymes by binding to their active sites, preventing the enzymes from catalyzing reactions.

  • Receptor Binding: : It can bind to specific receptors on cell surfaces, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-2,4-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide

  • 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-dipropylacetamide

Highlighting Uniqueness

The primary uniqueness of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide lies in its diisopropylacetamide moiety, which can confer distinct biological activities and chemical properties compared to its analogs.

There you have it! This detailed look into the world of this compound should give you a comprehensive understanding of its synthesis, reactions, applications, and unique characteristics.

Properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-8-13-9-20-17-15(16(13)27-7)18(25)22(19(26)21(17)6)10-14(24)23(11(2)3)12(4)5/h9,11-12H,8,10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZBKBWNOSEXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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